Dibenzhydryl disulfide
Overview
Description
Dibenzhydryl disulfide is an organic compound with the molecular formula C26H22S2 It is characterized by the presence of two benzene rings connected through a disulfide bond
Mechanism of Action
Target of Action
Dibenzhydryl disulfide is a complex compound that has been studied for its role in ethylene polymerization . The primary targets of this compound are pyridine-imine nickel complexes, which are of great interest for olefin polymerization to produce low molecular weight and branched polyethylenes .
Mode of Action
The mode of action of this compound involves its interaction with these nickel complexes. Upon activation with aluminum reagents such as Et2AlCl, MAO, or MMAO, these nickel complexes display very high activities for ethylene polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the polymerization of ethylene. The compound acts on the nickel complexes, which then catalyze the polymerization process . The downstream effects include the production of branched polyethylenes with low molecular weights .
Pharmacokinetics
The compound’s role in ethylene polymerization suggests that its bioavailability and adme properties would be crucial for its effectiveness .
Result of Action
The result of this compound’s action is the production of branched polyethylenes with low molecular weights . These polyethylenes have internal double bonds as the predominant unsaturated groups .
Biochemical Analysis
Biochemical Properties
Dibenzhydryl disulfide has been studied for its role in ethylene polymerization . It interacts with pyridine-imine nickel complexes in the presence of aluminum reagents such as Et2AlCl, MAO or MMAO . These interactions lead to the production of branched polyethylenes with low molecular weights .
Cellular Effects
This process is especially noticeable during glucose deficiency when inhibition of the Pentose Phosphate Pathway (PPP) causes a deficit in Nicotinamide Adenine Dinucleotide Phosphate (NADPH) .
Molecular Mechanism
It has been found to interact with pyridine-imine nickel complexes in the presence of aluminum reagents . This interaction leads to the production of branched polyethylenes with low molecular weights .
Temporal Effects in Laboratory Settings
It has been used in ethylene polymerization studies, where it displayed very high activities .
Subcellular Localization
Proteins that contain disulfide bonds are rarely found in the cytoplasm and are routinely secreted .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzhydryl disulfide can be synthesized through several methods. One common approach involves the reaction of dibenzhydryl chloride with sodium disulfide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (60-70°C) to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dibenzhydryl thiol. This process involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dibenzhydryl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or carbon dioxide can react with this compound to form anions or protons.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzhydryl thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzhydryl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of benzhydryl groups.
Dibenzyl disulfide: Contains benzyl groups instead of benzhydryl groups.
Dithiothreitol: A reducing agent with a similar disulfide bond but different overall structure.
Uniqueness: Dibenzhydryl disulfide is unique due to the presence of benzhydryl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and coordination chemistry .
Properties
IUPAC Name |
[(benzhydryldisulfanyl)-phenylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLSMYRLYRCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505951 | |
Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1726-02-9 | |
Record name | Dibenzhydryl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZHYDRYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dibenzhydryl Disulfide formed from Thiobenzophenone?
A1: this compound is formed through the reaction of Thiobenzophenone with sodium ethoxide (NaOEt) in ethanol. [] This reaction proceeds through a charge-transfer mechanism, as evidenced by product analysis and deuterium tracer experiments. []
Q2: Does the reaction outcome differ when using organolithium reagents instead of sodium ethoxide with Thiobenzophenone?
A2: Yes, the reaction of Thiobenzophenone with organolithium reagents like butyllithium and phenyllithium yields benzhydryl butyl sulfide and benzhydryl phenyl sulfide, respectively, instead of this compound. [] This difference highlights the influence of the nucleophile on the reaction pathway.
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